Uridine 2'-phosphate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

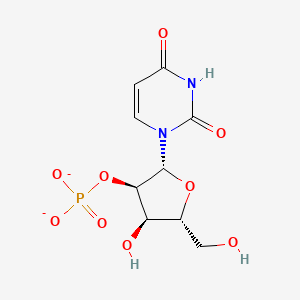

Uridine 2'-phosphate(2-) is a organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of uridine 2'-phosphate. Major structure at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a uridine 2'-phosphate.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways and Neurotransmitter Synthesis

Uridine 2'-phosphate(2-) plays a crucial role in the synthesis of phospholipids, particularly phosphatidylcholine, which is essential for cellular membrane integrity and function. Research indicates that uridine supplementation can enhance the levels of cytidine-5'-diphosphate choline (CDP-choline) in the brain, which is a precursor for phosphatidylcholine synthesis.

Case Study: Gerbil Model

- In a study involving gerbils, oral administration of uridine-5'-monophosphate (UMP) led to significant increases in brain CDP-choline levels within 30 minutes of administration. Plasma uridine levels rose from 6.6 µM to 32.7 µM, demonstrating the compound’s efficacy in enhancing membrane phosphatide synthesis .

Cardiovascular Applications

Uridine 2'-phosphate(2-) has been investigated for its cardioprotective effects during ischemic events. Studies have shown that uridine and its derivatives can improve cardiac contractility and coronary flow under ischemic conditions.

Case Study: Isolated Rat Heart

- In experiments with isolated rat hearts subjected to regional ischemia, uridine and UMP were found to induce positive inotropic effects without affecting heart rate. The compounds helped prevent contracture development, suggesting their potential as therapeutic agents in myocardial ischemia .

Antitumor Activity

Research has explored the potential of uridine 2'-phosphate(2-) as an inhibitor of ribonuclease enzymes, which are implicated in various cancers. The binding interactions between uridine derivatives and ribonucleases have been characterized through kinetic studies and X-ray crystallography.

Case Study: Bovine Seminal Ribonuclease

- A study mapped the active site of bovine seminal ribonuclease using uridine 2'-phosphate(2-) as a ligand. The findings indicated that this compound could act as a potent inhibitor, providing insights into its potential therapeutic applications in cancer treatment .

Metabolic Effects and Thermoregulation

Uridine 2'-phosphate(2-) has been linked to metabolic processes, particularly in glucose and lipid metabolism. High doses of uridine have been shown to influence thermoregulation during fasting states.

Research Findings

- Studies suggest that uridine may play a role in modulating body temperature and metabolic responses under caloric restriction conditions, indicating its broader implications in metabolic health .

Pharmacological Implications

The pharmacokinetic properties of uridine 2'-phosphate(2-) have been evaluated for oral bioavailability, highlighting its potential as a therapeutic agent.

Pharmacokinetic Insights

- Predictions regarding absorption, distribution, metabolism, and excretion suggest that uridine derivatives exhibit favorable profiles for oral administration, making them promising candidates for drug development .

Data Summary Table

Eigenschaften

Molekularformel |

C9H11N2O9P-2 |

|---|---|

Molekulargewicht |

322.17 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

HQIDPEYTETUCNF-XVFCMESISA-L |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)([O-])[O-] |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.